Levetiracetam

Übersicht

Beschreibung

Levetiracetam is a medication primarily used to treat epilepsy. It is effective in managing partial-onset, myoclonic, and tonic-clonic seizures. This compound is known for its high bioavailability and minimal protein binding, making it a reliable choice for seizure control .

Wirkmechanismus

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release in the brain.

Mode of Action

This interaction is believed to modulate synaptic neurotransmitter release and thus reduce neuronal hyperexcitability, a key factor in the development of seizures. It’s important to note that the mechanism of action of this compound is different from other anti-epileptic drugs .

Biochemical Pathways

This compound’s interaction with SV2A affects several biochemical pathways. It influences calcium homeostasis , the GABAergic system , and AMPA receptors . These systems are integral to the regulation of neuronal excitability and synaptic transmission. By modulating these pathways, this compound can exert its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100% . It has a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . This makes it a desirable choice over other anti-epileptic drugs, which often have narrow therapeutic indexes and a propensity for drug interactions . Body weight and renal function significantly influence the apparent clearance and volume of distribution of this compound .

Result of Action

The primary result of this compound’s action is the reduction of seizure frequency in patients with various types of epilepsy . It has been shown to be effective in controlling seizures and is well-tolerated . In addition to its antiepileptic effects, this compound also has anti-inflammatory, neuroprotective, and antioxidant properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, coadministration with enzyme-inducing antiepileptic drugs such as carbamazepine and phenytoin can increase the drug clearance by 9–22%, whereas coadministration with valproate acid can decrease it by 18.8% . Furthermore, this compound is permeable to membranes despite its low lipophilicity , suggesting that the cellular environment can influence its action.

Wissenschaftliche Forschungsanwendungen

Levetiracetam is widely used in scientific research due to its effectiveness in controlling seizures and its unique mechanism of action. It is used in:

Chemistry: As a model compound for studying the synthesis and reactions of pyrrolidone derivatives.

Biology: To study the effects of antiepileptic drugs on neuronal activity and synaptic function.

Industry: In the development of new antiepileptic drugs and formulations.

Biochemische Analyse

Biochemical Properties

Levetiracetam has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is a key player in the regulation of vesicle exocytosis . This interaction is believed to be central to its antiepileptic effects . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Cellular Effects

This compound has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . It also induces changes in the mRNA expression pattern, altering biological activity and pathways, especially several key genes of the nervous system . Side effects of this compound include sleepiness, incoordination in dogs, decreased appetite, drooling, and sleepiness in cats .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through an interaction with the synaptic vesicle protein 2A (SV2A) . This interaction is believed to reduce neurotransmitter release . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Temporal Effects in Laboratory Settings

This compound has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . Over time, this compound treatment induces a modulation of resting-state EEG microstates .

Dosage Effects in Animal Models

This compound displays potent protection in a broad range of animal models of chronic epilepsy . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

Approximately 34% of a this compound dose is metabolized and 66% is excreted in urine unmetabolised . The metabolism is not hepatic but occurs primarily in blood by hydrolysis .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% .

Subcellular Localization

This compound binds to the synaptic vesicle protein 2A (SV2A), which is located on synaptic vesicles within neurons . This suggests that the subcellular localization of this compound is likely to be at the synapse, where it can interact with SV2A to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levetiracetam can be synthesized through various methods, including asymmetric hydrogenations, kinetic resolutions, and proline-catalyzed asymmetric α-aminooxylation of n-butyraldehyde . One efficient approach involves the synthesis of 2-aminobutanamide through a Strecker reaction, followed by chiral resolution and alkylation/acylation of the amino group .

Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The process includes the use of a mobile phase consisting of a mixture of potassium dihydrogen orthophosphate anhydrous and sodium 1-heptane sulfonic sodium salt anhydrous, with acetonitrile as the solvent .

Analyse Chemischer Reaktionen

Types of Reactions: Levetiracetam undergoes several types of chemical reactions, including hydrolysis, hydroxylation, and ring-opening reactions .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis of the acetamide group produces an inactive carboxylic acid metabolite.

Hydroxylation: This reaction involves the modification of the pyrrolidone ring.

Ring-Opening: This reaction also involves the pyrrolidone ring and constitutes a minor metabolic pathway.

Major Products: The major products formed from these reactions include the inactive carboxylic acid metabolite and other minor metabolites involving modifications to the pyrrolidone ring .

Vergleich Mit ähnlichen Verbindungen

Brivaracetam: A chemical analogue of levetiracetam with similar properties and mechanism of action.

Carbamazepine: Another antiepileptic drug used for partial and generalized seizures, but with a different mechanism of action.

Lamotrigine: Used for various types of seizures and bipolar disorder, with a distinct mechanism involving the inhibition of voltage-sensitive sodium channels.

Uniqueness: this compound’s unique mechanism of action, involving the binding to SV2A, sets it apart from other antiepileptic drugs. Its high bioavailability, minimal protein binding, and favorable pharmacokinetic profile make it a preferred choice for many patients .

Eigenschaften

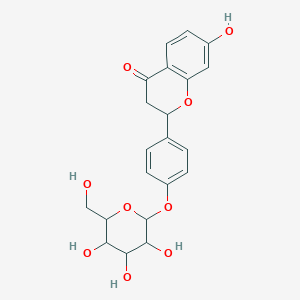

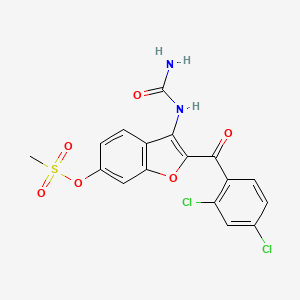

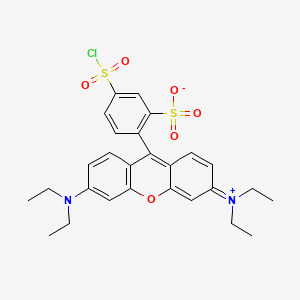

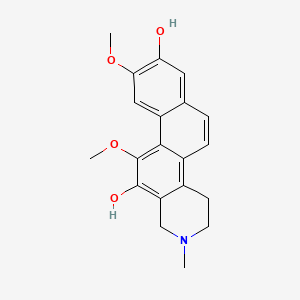

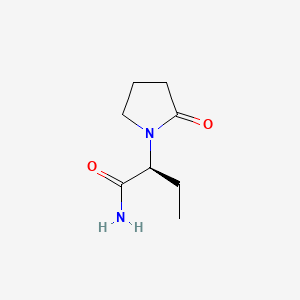

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146044 | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e+02 g/L | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103765-01-1, 102767-28-2 | |

| Record name | UCB-L 060 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.